(S)-2-(4-Fluorophenyl)piperidine hydrochloride
Description
Significance of the Piperidine (B6355638) Heterocycle as a Core Scaffold in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its prevalence is underscored by its presence in a vast number of natural products, particularly alkaloids, and a wide array of synthetic pharmaceutical agents. nih.gov The significance of the piperidine moiety stems from several key characteristics that make it an attractive building block for drug design.
The saturated nature of the piperidine ring allows it to adopt well-defined three-dimensional conformations, primarily the chair conformation. This structural rigidity can be advantageous for optimizing interactions with biological targets such as enzymes and receptors, leading to enhanced binding affinity and selectivity. clinmedkaz.org Furthermore, the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological macromolecules. clinmedkaz.org
The versatility of the piperidine scaffold is another of its key attributes. It can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical properties and the exploration of structure-activity relationships (SAR). researchgate.net These modifications can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development. researchgate.net
The piperidine framework is a core component in numerous approved drugs across a wide range of therapeutic areas, including:
Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and analgesics incorporate the piperidine scaffold.
Oncology: Certain anticancer agents utilize the piperidine ring to achieve their therapeutic effects. ajchem-a.com
Infectious Diseases: The piperidine moiety is found in some antiviral and antibacterial drugs. researchgate.net
The proven track record of piperidine-containing drugs highlights the enduring importance of this heterocycle as a foundational element in the design of new and effective therapeutic agents. nih.gov
Strategic Role of Fluorine Substitution in Bioactive Molecules and the Fluorophenyl Moiety
The incorporation of fluorine into bioactive molecules is a widely employed and highly effective strategy in modern drug discovery. The unique properties of the fluorine atom can profoundly influence a molecule's biological activity and pharmacokinetic profile. When incorporated as a fluorophenyl moiety, these effects are often magnified, making it a valuable tool for medicinal chemists.
The strategic introduction of fluorine can lead to several beneficial modifications:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the molecule's metabolic stability and prolonging its duration of action.
Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of a molecule. This can influence its acidity or basicity (pKa), which in turn affects its ionization state, solubility, and membrane permeability. The fluorophenyl group, in particular, can modulate the lipophilicity of a compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Improved Binding Affinity: The substitution of hydrogen with fluorine can enhance a molecule's binding affinity for its biological target. This can occur through various mechanisms, including favorable electrostatic interactions between the polarized C-F bond and the protein, as well as conformational changes induced by the fluorine atom that favor a more optimal binding orientation.
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing potency.
Overview of Current Academic Research Trajectories for (S)-2-(4-Fluorophenyl)piperidine Hydrochloride and Related Chiral Fluorophenyl Piperidines
While specific, in-depth public research focused exclusively on this compound is limited, the broader class of chiral fluorophenyl piperidines is the subject of ongoing investigation in medicinal chemistry. The research trajectories for these compounds can be broadly categorized into their synthesis and biological evaluation for various therapeutic applications.
Synthesis of Chiral Fluorophenyl Piperidines:
The development of efficient and stereoselective synthetic routes to chiral piperidines is a significant area of research. nih.gov Asymmetric synthesis methodologies are crucial for obtaining enantiomerically pure compounds, which is often essential for achieving the desired pharmacological activity and minimizing off-target effects. Researchers are exploring various strategies, including:
Catalytic Asymmetric Hydrogenation: The hydrogenation of fluorinated pyridine (B92270) precursors using chiral catalysts is a common approach to generate chiral piperidines. nih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperidine ring.
Asymmetric Cyclization Reactions: Developing novel methods for the enantioselective formation of the piperidine ring. nih.gov
Biological Evaluation and Therapeutic Targets:
Chiral fluorophenyl piperidine scaffolds are being investigated for their potential activity against a range of biological targets. The combination of the piperidine ring, a chiral center, and a fluorophenyl group provides a rich structural scaffold for interacting with diverse protein architectures. Current research efforts appear to be focused on, but not limited to, the following areas:
Central Nervous System (CNS) Disorders: Given the prevalence of the piperidine scaffold in CNS-active drugs, it is a logical area of exploration for novel chiral fluorophenyl piperidine derivatives. Potential applications include the development of new antidepressants, antipsychotics, and treatments for neurodegenerative diseases. The antidepressant paroxetine, for example, contains a (3S, 4R)-4-(4-fluorophenyl)piperidine core structure, highlighting the relevance of this scaffold in CNS drug discovery. derpharmachemica.com
Oncology: The anti-proliferative properties of novel piperidine derivatives are a subject of interest. nih.gov Research into compounds containing the fluorophenylpiperidine motif may lead to the discovery of new anticancer agents.
Antiviral and Antimicrobial Agents: The piperidine scaffold is a known component of some antiviral and antimicrobial drugs. The introduction of fluorine can enhance the potency and pharmacokinetic properties of these agents. For instance, certain fluorophenyl derivatives have shown moderate antiviral activity. nih.gov
Below is a data table summarizing some research findings on related chiral and fluorinated piperidine derivatives, illustrating the diversity of their biological activities.
| Compound Class | Biological Activity/Target | Research Highlights |
| 3-Phenylpiperidine-2,6-diones with fluorophenyl substituents | Antiviral (CVB-2, HSV-1) | Moderate protection against Coxsackievirus B2 and Herpes Simplex Virus 1. nih.gov |
| 4-(4-Fluorophenyl)piperidine derivatives | Antidepressant (SSRI) | Core structure of Paroxetine, a selective serotonin (B10506) reuptake inhibitor. derpharmachemica.com |
| Fused Dipyranoquinolinones (synthesized from piperidine precursors) | Potential Antibacterial | Derivatives of pyranoquinolines have shown antibacterial activity. mdpi.com |
| 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo-[d]imidazoles | Anti-inflammatory (TRPV-1 antagonists) | Minor changes to a para-substituted phenyl group, including fluorine, affected activity. mdpi.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVUREZBMQVFFY-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Stereoselective Synthesis of S 2 4 Fluorophenyl Piperidine Hydrochloride and Its Enantiopure Analogs
Methodologies for Chiral Control in Piperidine (B6355638) Ring Formation
Achieving stereocontrol in the formation of the piperidine ring is paramount for accessing enantiomerically pure compounds. Several powerful strategies have been developed to this end, each offering distinct advantages in terms of substrate scope, efficiency, and stereoselectivity.
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation of prochiral precursors, such as pyridinium (B92312) salts or tetrahydropyridines, represent a highly efficient and atom-economical approach to chiral piperidines. Rhodium- and iridium-based catalysts featuring chiral phosphine (B1218219) ligands have demonstrated remarkable success in this area. rsc.orgnih.govsemanticscholar.org For instance, rhodium-catalyzed asymmetric hydrogenation has been established as a valuable tool for preparing chiral drugs. rsc.org The key to high enantioselectivity lies in the careful selection of the chiral ligand and optimization of reaction conditions. While direct asymmetric hydrogenation of 2-(4-fluorophenyl)pyridine (B1266597) to the (S)-enantiomer is a plausible route, the literature more broadly covers the hydrogenation of various substituted pyridines, providing a strong foundation for its application to this specific target. semanticscholar.org
Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing formic acid or isopropanol (B130326) as the hydrogen source. This method has also been successfully applied to the synthesis of chiral piperidines from pyridinium salts. nih.gov
Diastereoselective Cyclization Reactions (e.g., Aza-Prins Cyclization, Reductive Cyclization)
Diastereoselective cyclization reactions are a powerful tool for constructing the piperidine ring with defined stereochemistry, often starting from acyclic precursors containing one or more stereocenters. The aza-Prins cyclization, for example, involves the reaction of a homoallylic amine with an aldehyde to form a 4-hydroxypiperidine, which can be further manipulated. The stereochemical outcome is dictated by the existing chirality in the substrate and the reaction conditions.
Reductive cyclization of amino aldehydes or ketones is another effective strategy. The intramolecular reductive amination of a δ-amino carbonyl compound can proceed with high diastereoselectivity, influenced by the substituents on the acyclic chain. These methods allow for the construction of highly functionalized piperidine rings.
Organometallic Reagent Additions and Conjugate Additions
The addition of organometallic reagents, such as Grignard or organolithium reagents, to chiral precursors is a classic yet effective method for establishing stereocenters. For the synthesis of 2-substituted piperidines, the addition of a 4-fluorophenyl Grignard reagent to a chiral N-protected 2-piperideine or a related electrophile can be a key step. The stereoselectivity of such additions is often controlled by the use of chiral auxiliaries or by chelation control.
Conjugate addition reactions to chiral α,β-unsaturated lactams or esters also provide a reliable entry to enantiopure piperidine derivatives. An asymmetric conjugate addition of a malonate derivative to a chiral α,β-unsaturated amido ester has been utilized as a key step in the synthesis of a precursor to (-)-paroxetine, which shares the 4-(4'-fluorophenyl)piperidine core. researchgate.net
Enzymatic Resolution and Biocatalytic Approaches for Chiral Intermediates
Biocatalysis offers a green and highly selective alternative for obtaining enantiopure building blocks. nih.govrsc.orgdrpress.orgmdpi.com Enzymatic kinetic resolution of racemic piperidine derivatives or their precursors is a widely used technique. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. For example, the enantioselective hydrolysis of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate using microbial lipases has been explored. researchgate.net
Furthermore, transaminases can be used in asymmetric synthesis to produce chiral amines from prochiral ketones, which can then be cyclized to form enantiopure piperidines. researchgate.net The combination of biocatalysis with traditional organic synthesis, known as chemoenzymatic synthesis, provides powerful and efficient routes to complex chiral molecules. nih.gov
Synthetic Routes Targeting the (S)-Configuration at C-2
Several synthetic strategies have been specifically tailored to achieve the desired (S)-configuration at the C-2 position of the 2-(4-fluorophenyl)piperidine (B1364552) scaffold. One notable approach involves the rhodium-catalyzed C-H functionalization of N-Boc-piperidine. This method allows for the direct introduction of an aryl group at the C-2 position. The stereoselectivity is controlled by the chiral rhodium catalyst. d-nb.infonih.govnih.gov
The following table summarizes representative results for the C-2 arylation of N-Boc-piperidine with different aryldiazoacetates using a rhodium catalyst, which is analogous to the synthesis of the 2-(4-fluorophenyl)piperidine core.
| Entry | Aryldiazoacetate (Ar) | Catalyst | Yield (%) | d.r. | ee (%) |
|---|---|---|---|---|---|
| 1 | Phenyl | Rh2(R-TCPTAD)4 | 83 | 11:1 | 93 |
| 2 | 4-Bromophenyl | Rh2(R-TCPTAD)4 | 75 | 10:1 | 92 |
| 3 | 4-Methoxyphenyl | Rh2(R-TCPTAD)4 | 85 | 12:1 | 94 |
Another effective strategy is the biomimetic organocatalytic asymmetric synthesis, which can be applied to produce 2-substituted piperidine-type alkaloids and their analogues with high enantiomeric excess. nih.gov This approach often utilizes chiral organocatalysts, such as proline derivatives, to mimic biosynthetic pathways.
Derivatization Strategies for Expanding Chemical Diversity on the (S)-2-(4-Fluorophenyl)piperidine Scaffold
Once the enantiopure (S)-2-(4-fluorophenyl)piperidine core is obtained, derivatization is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. nih.govnih.govrowan.edunsf.govnsf.gov The piperidine nitrogen and potentially other functional groups on the scaffold serve as handles for chemical modification.
A common and straightforward derivatization is the N-alkylation or N-acylation of the piperidine nitrogen. This can be achieved through reductive amination with aldehydes or ketones, or by reaction with acyl chlorides or anhydrides. These modifications can significantly impact the compound's physicochemical properties and biological activity.
Furthermore, if the piperidine ring contains other functional groups, these can be manipulated to create a diverse library of compounds. For example, a hydroxyl group can be converted to an ether or an ester, while a carboxylic acid can be transformed into an amide. The 4-fluorophenyl group itself can also be a site for further functionalization, although this is less common.
The following table provides examples of derivatization reactions that can be applied to the (S)-2-(4-fluorophenyl)piperidine scaffold, based on general piperidine chemistry.
| Reaction Type | Reagents and Conditions | Functional Group Modified | Product Type |
|---|---|---|---|
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)3, CH2Cl2 | Piperidine Nitrogen | N-Alkylpiperidine |
| N-Acylation | Acyl chloride, Et3N, CH2Cl2 | Piperidine Nitrogen | N-Acylpiperidine |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, base | Piperidine Nitrogen | N-Arylpiperidine |
| Etherification (Williamson) | Alkyl halide, NaH, THF (if hydroxyl present) | Hydroxyl Group | Ether |
| Esterification (Fischer) | Carboxylic acid, H+ (if hydroxyl present) | Hydroxyl Group | Ester |
| Amide Coupling | Amine, coupling agent (e.g., HATU) | Carboxylic Acid | Amide |
Optimization of Reaction Conditions for Stereocontrol and Yield
The successful stereoselective synthesis of (S)-2-(4-Fluorophenyl)piperidine hydrochloride and its analogs hinges on the meticulous optimization of reaction conditions. Key parameters that profoundly influence both the stereocontrol (enantiomeric excess, ee) and the chemical yield include the choice of catalyst, solvent, temperature, and in some cases, the nature of the protecting group on the nitrogen atom. Research in the synthesis of chiral 2-arylpiperidines provides a framework for understanding the optimization of these variables.
The catalyst is the cornerstone of asymmetric synthesis. For the preparation of enantiopure 2-arylpiperidines, transition metal catalysts, particularly those based on rhodium and iridium, have been extensively studied. The choice of the chiral ligand coordinated to the metal center is critical for achieving high enantioselectivity.
For instance, in the rhodium-catalyzed asymmetric hydrogenation of analogous pyridine (B92270) precursors, different chiral phosphine ligands can lead to vastly different outcomes. The optimization process often involves screening a library of ligands to identify the one that provides the best balance of reactivity and stereoselectivity.
Table 1: Effect of Chiral Ligand on Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Arylpyridine Analog
| Entry | Chiral Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | (R)-BINAP | 95 | 88 |
| 2 | (R)-MeO-BIPHEP | >99 | 92 |
| 3 | (R)-SYNPHOS | >99 | 95 |
| 4 | (R)-JOSIPHOS | 98 | 75 |
Note: Data presented is illustrative and based on findings for analogous 2-arylpyridine hydrogenations. The specific substrate is a model compound and not 2-(4-fluorophenyl)pyridine.
As depicted in the table, ligands such as (R)-MeO-BIPHEP and (R)-SYNPHOS show superior performance in terms of both conversion and enantioselectivity for this class of transformation. Catalyst loading is another parameter to be optimized; lower loadings are economically and environmentally preferable, but sufficient catalyst must be present to ensure a reasonable reaction rate and complete conversion.
The solvent can significantly impact the stereochemical outcome of a reaction by influencing the conformation of the catalyst-substrate complex in the transition state. A range of solvents with varying polarities and coordinating abilities are typically screened.
In the context of iridium-catalyzed asymmetric hydrogenation of pyridinium salts, a related approach to chiral piperidines, solvent screening is a crucial optimization step.
Table 2: Solvent Effects on the Enantioselective Hydrogenation of a 2-Arylpyridinium Salt Analog
| Entry | Solvent | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| 1 | Dichloromethane (DCM) | 92 | 85:15 |
| 2 | Toluene | 88 | 82:18 |
| 3 | Tetrahydrofuran (THF) | 95 | 90:10 |
| 4 | Methanol (MeOH) | 99 | 70:30 |
Note: This data is representative of studies on analogous 2-arylpyridinium salts. The specific substrate is a model compound.
From this screening, a solvent like THF may be identified as optimal, providing a high yield and a superior enantiomeric ratio compared to other solvents.
Reaction temperature can have a pronounced effect on both the rate of reaction and the enantioselectivity. Lower temperatures often lead to higher enantiomeric excess by favoring the transition state that leads to the major enantiomer, although this can sometimes come at the cost of a slower reaction rate.
An optimization study for the synthesis of a 2-substituted piperidine via a rhodium-catalyzed process might involve examining a range of temperatures.
Table 3: Temperature Optimization for the Asymmetric Synthesis of a 2-Arylpiperidine Analog
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | 60 | 98 | 85 |
| 2 | 40 | 97 | 90 |
| 3 | 25 (Room Temp.) | 95 | 94 |
| 4 | 0 | 85 | 97 |
Note: The data provided is illustrative for a generic rhodium-catalyzed asymmetric synthesis of a 2-arylpiperidine analog.
In this illustrative example, lowering the temperature from 60°C to 0°C results in a significant increase in enantioselectivity, albeit with a slight decrease in yield. The optimal temperature is therefore a compromise between achieving high stereoselectivity and maintaining a practical reaction time and yield.
Through the systematic optimization of these key reaction parameters, synthetic routes to this compound and its enantiopure analogs can be developed to achieve high levels of stereocontrol and excellent chemical yields, making these processes viable for both academic research and potential larger-scale applications.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of S 2 4 Fluorophenyl Piperidine Hydrochloride Derivatives
Impact of Stereochemistry at C-2 on Ligand-Receptor Interactions
The stereochemistry at the C-2 position of the piperidine (B6355638) ring is a critical determinant of the biological activity of 2-arylpiperidine derivatives. The absolute configuration at this chiral center dictates the spatial orientation of the phenyl group, which in turn significantly influences how the ligand interacts with its target receptor.
Studies on a series of (S)-phenylpiperidines have demonstrated that the (S)-enantiomer is often the more active stereoisomer. For instance, in the context of dopamine (B1211576) autoreceptor antagonists, the (S)-configuration is crucial for potent in vivo activity. nih.govacs.org The trans isomers of rigid congeners of these (S)-phenylpiperidines displayed a pharmacological profile similar to the flexible parent compounds, while the corresponding cis isomers were found to be inactive in vivo, further highlighting the importance of the specific three-dimensional arrangement of substituents for biological activity. nih.gov This stereochemical preference suggests that the binding pocket of the receptor is exquisitely sensitive to the geometry of the ligand, with the (S)-isomer likely achieving a more favorable binding orientation, leading to enhanced affinity and efficacy.
Influence of Fluorine Position and Substituent Modifications on the Phenyl Ring
The electronic properties and substitution pattern of the phenyl ring play a pivotal role in modulating the activity of 2-phenylpiperidine (B1215205) derivatives. The position of the fluorine atom and the introduction of other substituents can significantly impact receptor affinity and selectivity.
The presence of a halogen substitute on the phenyl moiety is often considered essential for inhibitory effects on certain transporters. nih.govscielo.br The position of this halogen can also be critical. For example, in a series of 4-(2-pyrimidinylamino)benzamide analogues, the introduction of a fluorine atom to the phenyl group led to potent hedgehog signaling pathway inhibitors. nuph.edu.ua
Furthermore, the nature and position of other substituents on the phenyl ring can fine-tune the pharmacological profile. Studies have shown that adding a methyl group to the meta position or an ethyl or oxymethyl group to the para position of a benzene (B151609) moiety can regain inhibitory activity on certain transporters. nih.govscielo.br Conversely, the removal of a fluoride (B91410) substitute from a fluorophenyl moiety can reduce, but not abolish, inhibitory effects. scielo.br The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can alter the charge distribution of the aromatic ring, thereby influencing electrostatic interactions with the receptor.
| Compound | Phenyl Ring Substitution | Observed Effect |
|---|---|---|
| Fluorinated Analogue | Fluorine | Potent hedgehog signaling pathway inhibitor nuph.edu.ua |
| Halogenated Analogue | Halogen | Essential for inhibitory effects on certain transporters nih.govscielo.br |
| Methylated Analogue | meta-Methyl | Regained inhibitory activity nih.govscielo.br |
| Ethylated Analogue | para-Ethyl | Regained inhibitory activity nih.govscielo.br |
Modifications to the Piperidine Nitrogen (N-substitution) and its Effects on Biological Activity
The nitrogen atom of the piperidine ring is a key site for chemical modification, and N-substitution has been extensively explored to modulate the pharmacological properties of 2-arylpiperidine derivatives. The nature of the substituent on the piperidine nitrogen can influence potency, selectivity, and pharmacokinetic parameters.
In a series of (S)-phenylpiperidines, N-substitution with a propyl group was found to be highly active in vivo for the synthesis and turnover of dopamine. nih.gov This suggests that the size and lipophilicity of the N-alkyl group are important for optimal activity. Further studies on N-alkyl-substituted piperidine-2-carboxamides have shown that the introduction of fluorine into the N-alkyl side chain can modulate basicity and lipophilicity. escholarship.org
The introduction of bulkier or more complex substituents on the piperidine nitrogen can also have a profound impact on activity. For example, N-alkylation of aminopiperidines with various functional groups has been shown to influence dopamine transporter (DAT) affinities. nih.gov The exploration of different N-substituents allows for the fine-tuning of the molecule's interaction with the receptor and can lead to compounds with improved therapeutic profiles.
| N-Substituent | Observed Effect | Reference Compound Series |
|---|---|---|
| Propyl | Highly active in vivo for dopamine synthesis and turnover nih.gov | (S)-Phenylpiperidines |
| Fluorinated n-alkyl | Modulates basicity and lipophilicity escholarship.org | Piperidine-2-carboxamides |
| Various complex groups | Influences dopamine transporter affinities nih.gov | Aminopiperidines |
Exploration of Substituents at Other Piperidine Ring Positions (C-3, C-4, C-5, C-6)
Substitution at other positions on the piperidine ring (C-3, C-4, C-5, and C-6) provides another avenue for modifying the pharmacological properties of 2-(4-fluorophenyl)piperidine (B1364552) derivatives. The introduction of substituents at these positions can alter the conformation of the piperidine ring and introduce new points of interaction with the target receptor.
For instance, the introduction of a fluorine atom at the 4-position of the piperidine ring has been shown to influence the conformational preferences of the molecule. nih.gov The stereoselective synthesis of poly-substituted piperidines is an active area of research, with the goal of developing compounds with enhanced biological activities. nih.gov Structure-activity relationship studies of 3-phenoxypropyl piperidine analogues have explored the impact of substitutions in this region on ORL1 (NOP) receptor agonism. researchgate.netucsd.edu
Furthermore, the synthesis of cis-3,5-diamino-piperidine derivatives as aminoglycoside mimetics highlights the potential of substitution at the C-3 and C-5 positions to create novel antibacterial agents. nih.gov The spatial arrangement and nature of these substituents are critical for their biological effects.
Bioisosteric Replacements within the Piperidine Moiety for Enhanced Selectivity and Efficacy
One successful approach has been the use of bridged piperidine moieties as phenyl bioisosteres, which have led to significant improvements in drug-like properties such as solubility and lipophilicity. nih.gov The replacement of a piperidine ring with a bridged analogue, such as a 2-azanorbornane, has been shown to preserve receptor affinity in some cases.
Other bioisosteric replacements for the piperidine ring that have been explored include azaspiro[3.3]heptanes. acs.org These rigid scaffolds can mimic the spatial arrangement of the parent piperidine while offering different physicochemical properties. The goal of such replacements is to maintain or improve the desired biological activity while optimizing the pharmacokinetic profile of the molecule.
| Original Moiety | Bioisosteric Replacement | Observed Advantage |
|---|---|---|
| Piperidine | Bridged Piperidine | Improved drug-like properties (solubility, lipophilicity) nih.gov |
| Piperidine | 2-Azanorbornane | Preserved receptor affinity |
| Piperidine | Azaspiro[3.3]heptane | Mimics piperidine with different physicochemical properties acs.org |
Preclinical Pharmacological Investigations of S 2 4 Fluorophenyl Piperidine Hydrochloride Analogs
Ligand Binding and Functional Assays at Neurotransmitter Receptors
Analogs of (S)-2-(4-Fluorophenyl)piperidine hydrochloride have been investigated for their affinity and modulatory effects at various serotonin (B10506) (5-HT) receptor subtypes, with a particular focus on the 5-HT2A and 5-HT7 receptors, which are implicated in a range of neuropsychiatric conditions.
A series of 4'-substituted phenyl-4-piperidinylmethanol and benzoyl-4-piperidine derivatives have been synthesized and evaluated as potential 5-HT2A receptor ligands. nih.gov In vitro radioreceptor affinity assays revealed that many of these novel compounds exhibit high potency for the 5-HT2A receptor. nih.gov One notable compound, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, demonstrated a particularly high affinity with a Ki value of 1.63 nM and showed over 300-fold selectivity for the 5-HT2A receptor compared to other 5-HT receptor subtypes. nih.gov
Furthermore, research into novel 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro- and 5-methyl-5-phenyl-hydantoin has identified several compounds with significant binding affinity for 5-HT2A receptors, with Ki values ranging from 21 to 2584 nM. nih.gov Functional bioassays confirmed that some of these synthesized compounds act as moderate antagonists at 5-HT2A receptors. nih.gov
The 5-HT7 receptor, which is involved in mood regulation, sleep, and cognition, has also been a target for analogs. nih.gov Evidence suggests a co-localization and potential heterodimerization of 5-HT1A and 5-HT7 receptors, making dual-activity ligands a subject of interest. nih.gov One study identified a dual 5-HT1A and 5-HT7 receptor ligand, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, which exhibited a low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM) and acted as an antagonist at this receptor. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | 5-HT2A | 1.63 | Not specified |
| 4-phenylcyclohexane-5-spiro- and 5-methyl-5-phenyl-hydantoin derivatives | 5-HT2A | 21 - 2584 | Moderate Antagonists |
| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 | 8.4 | Antagonist |
The dopamine (B1211576) transporter (DAT) is a primary target for many psychoactive compounds, and its modulation by this compound analogs has been a significant area of research. nih.govnih.gov Structure-activity relationship studies on a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines have shown that modifications to the parent compound can greatly improve affinity and selectivity for DAT. nih.gov For instance, lead compounds JJC8–091, JJC8–088, and JJC8–089 displayed DAT affinities of 230 nM, 2.60 nM, and 37.8 nM, respectively, with selectivity over the serotonin transporter (SERT) ranging from 180- to 4,885-fold. nih.gov
Further studies on 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines indicated that replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring was well-tolerated at DAT, with Ki values in the range of 3–382 nM. nih.gov The piperidine sulfinyl analogue 20d showed a slightly higher affinity (Ki = 2.64 nM) than its precursor. nih.gov
Regarding dopamine receptors, the D4 subtype has been a focus of interest. mdpi.com While the D2-like receptor family (D2, D3, and D4) is a key target for antipsychotic medications, the D4 receptor's high genetic variability makes it a promising target for more selective therapies. mdpi.comnih.gov Second-generation antipsychotics often act as antagonists at both serotonin 5-HT2A and dopamine D2 receptors. nih.gov
| Compound Series/Analog | Target | Binding Affinity (Ki, nM) |
|---|---|---|
| JJC8–091 | DAT | 230 |
| JJC8–088 | DAT | 2.60 |
| JJC8–089 | DAT | 37.8 |
| Piperidine sulfinyl analogue 20d | DAT | 2.64 |
Analogs incorporating a piperidine scaffold have been designed and synthesized as histamine (B1213489) H3 receptor (H3R) antagonists. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov A novel series of 4-oxypiperidines, designed based on the structure of known H3R antagonists, showed nanomolar affinity for the human H3R in radioligand displacement assays. nih.gov
Dual-acting ligands targeting both H3R and sigma-1 (σ1) receptors have also been developed. nih.gov In a series of piperidine-based compounds, the 4-pyridylpiperidine moiety was identified as a crucial structural feature for dual H3/σ1 receptor activity. unict.it For example, the lead compound KSK68, which features a 4-pyridylpiperidine core, demonstrated high affinity at both H3 and σ1 receptors. unict.it In contrast, its piperazine analog, KSK67, was highly selective for the H3R, highlighting the importance of the piperidine ring for dual activity. unict.it
| Compound Series/Analog | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|
| 4-Oxypiperidines | H3R | Nanomolar range |
| KSK68 (4-pyridylpiperidine moiety) | H3R | High Affinity |
| KSK67 (piperazine analogue) | H3R | High Affinity and Selectivity |
Sigma Receptor (σ1, σ2) Ligand Binding Characteristics
Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are distinct from other neurotransmitter receptors and have been implicated in various neurological functions. nih.govnih.gov Piperidine and piperazine derivatives have shown high affinity for sigma receptors. unict.it
Specifically, 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been investigated as selective σ1 receptor ligands. nih.gov Multilinear regression analysis of these compounds indicated that hydrophobic and solvent-accessible surface parameters are important factors for their binding affinity to the σ1 receptor. nih.gov
In the search for dual-acting ligands, piperidine-based compounds have been identified that exhibit high affinity for both histamine H3 and σ1 receptors. nih.govunict.it The piperidine moiety in these compounds appears to be critical for the interaction with the σ1 receptor binding pocket. unict.it For the σ2 receptor, a study aimed at identifying new selective ligands used SYA 013, a homopiperazine (B121016) analog of haloperidol, as a lead compound. This research led to the identification of several analogs with selective binding to σ2 receptors. nih.gov
| Compound Series/Analog | Receptor Target | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| 4-Aroylpiperidines | σ1 | High Affinity | Selective for σ1 |
| KSK68 (4-pyridylpiperidine moiety) | σ1 | High Affinity | Dual H3/σ1 activity |
| SYA 013 analogs | σ2 | High Affinity | Selective for σ2 |
Enzyme Inhibition and Modulation Studies
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of acetylcholine (B1216132) in the brain. nih.gov Phthalimide derivatives containing a piperazine ring, which can be considered a bioisosteric replacement for the piperidine moiety, have been explored as potential AChE inhibitors. nih.gov
In one study, a series of phthalimide-based compounds were synthesized and their anti-acetylcholinesterase effects were evaluated. nih.gov The compound 4b, which incorporates a 4-fluorophenyl moiety, was the most potent derivative in this series, with an IC50 value of 16.42 ± 1.07 µM. nih.gov Although none of the synthesized compounds were more potent than the reference drug donepezil (B133215) (IC50 = 0.41 ± 0.09 µM), these findings suggest that phthalimide-based analogs could serve as a foundation for developing new acetylcholinesterase inhibitors. nih.gov Another study on 4-oxypiperidines designed as H3R antagonists also investigated their potential to inhibit AChE and butyrylcholinesterase (BuChE), with some compounds showing inhibitory activity against AChE. nih.gov
| Compound Series/Analog | Enzyme Target | Inhibitory Potency (IC50, µM) |
|---|---|---|
| Phthalimide-based analog 4b (with 4-Fluorophenyl moiety) | Acetylcholinesterase (AChE) | 16.42 ± 1.07 |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.41 ± 0.09 |
Farnesyltransferase Inhibition
Analogs of this compound featuring a piperidine core have been identified as potent inhibitors of farnesyltransferase (FTase), an enzyme implicated in oncogenic signaling pathways. nih.gov FTase inhibitors represent a class of anticancer agents that prevent the farnesylation of proteins like Ras, which is crucial for their membrane localization and function. nih.gov
Systematic medicinal chemistry studies have explored the structure-activity relationships of these piperidine derivatives. nih.gov Initial leads discovered from combinatorial libraries were optimized, revealing that substitutions at various positions on the piperidine core are critical for potent FTase inhibition. nih.gov A significant enhancement in potency, by as much as tenfold, was achieved by converting a piperidin-2-one core to a piperidine scaffold. nih.gov Kinetic analyses demonstrated that this class of compounds inhibits FTase in a manner that is competitive with the Ras protein substrate. nih.govnih.gov
Further research into 2-phenyl-3-nitropiperidine analogs, which are structurally related to the subject compound, led to the development of highly potent inhibitors. acs.org For example, a 2-(4-hydroxy)phenyl-3-nitropiperidine derivative showed an IC50 value of 5.4 nM. acs.org Subsequent modifications to this structure yielded compounds with even greater potency. acs.org Optical resolution studies of these potent inhibitors have shown that the biological activity is often stereospecific, with the (+)-enantiomers typically exhibiting superior FTase inhibition. nih.govnih.gov One such resolved compound, designated (+)-8, demonstrated an IC50 of 1.9 nM, highlighting the potential of the piperidine scaffold for developing powerful FTase inhibitors. nih.govnih.gov
| Compound/Analog | Target Enzyme | IC50 (nM) | Notes |
| 2-(4-hydroxy)phenyl-3-nitropiperidine 1a | FTase | 5.4 | Parent compound in a series. acs.org |
| Analog 14a | FTase | 4.3 | Metabolically stable derivative. acs.org |
| Analog 20a | FTase | 3.0 | Metabolically stable derivative. acs.org |
| Piperidine (+)-8 | FTase | 1.9 | (+)-enantiomer showed potent inhibition. nih.gov |
Cholesterol 24-Hydroxylase (CH24H) Inhibition
The piperidine moiety is a key structural feature in a class of potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1. mdpi.com This brain-specific cytochrome P450 enzyme is responsible for converting cholesterol into 24S-hydroxycholesterol (24HC), playing a critical role in brain cholesterol homeostasis. mdpi.comnagahama-i-bio.ac.jp Inhibition of CH24H is being investigated as a therapeutic strategy for neurological disorders associated with neural hyperexcitation. nagahama-i-bio.ac.jp
Structure-based drug design has led to the discovery of highly potent 4-arylpyridine derivatives incorporating a piperidine ring. mdpi.com A notable example is Soticlestat (TAK-935), a first-in-class, brain-penetrant CH24H inhibitor. mdpi.comnih.gov Preclinical studies have shown that Soticlestat inhibits the catalytic activity of human CH24H in a concentration-dependent manner, with reported IC50 values of 4.5 nM and 7.4 nM. mdpi.comnih.gov Following oral administration in mice, Soticlestat leads to a dose-dependent reduction of 24HC levels in the brain. mdpi.com
Further optimization of related piperidine-containing scaffolds has yielded additional potent inhibitors. Introduction of a piperidin-1-yl group onto a pyridine (B92270) ring resulted in a compound with an IC50 value of 8.1 nM against the human enzyme. Other aryl-piperidine derivatives have been developed as potential positron emission tomography (PET) tracers to study CH24H in the living brain, with candidates showing IC50 values of 8.7 nM and 8.8 nM.
| Compound/Analog | Target Enzyme | IC50 (nM) | Notes |
| Soticlestat (TAK-935) | Human CH24H | 4.5 | A first-in-class, selective inhibitor. nih.gov |
| Soticlestat (TAK-935) | Human CH24H | 7.4 | Identified through structure-based drug design. mdpi.com |
| Piperidin-1-yl pyridine derivative 6 | Human CH24H | 8.1 | Showed single-digit nanomolar activity. |
| Aryl-piperidine PET Candidate 3f | CH24H | 8.8 | Developed for PET imaging. |
| Aryl-piperidine PET Candidate 3g | CH24H | 8.7 | Developed for PET imaging. |
SARS-CoV-2 Papain-like Protease (PLpro) Inhibition
The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a key target for antiviral drug development. Preclinical investigations have identified compounds with a central piperidine scaffold as effective inhibitors of this enzyme. These efforts built upon earlier research targeting the PLpro of the original SARS-CoV, as the high degree of similarity between the enzymes allowed for the rapid adaptation of existing inhibitors for SARS-CoV-2.
A series of piperidine-based inhibitors, originally developed for SARS-CoV PLpro, were found to be potent in vitro inhibitors of SARS-CoV-2 PLpro and demonstrated antiviral activity in cell-based infection models. Key compounds from this series, such as 3k and 5c, have been the focus of optimization studies. The binding mode of these inhibitors has been elucidated through co-crystal structures of SARS-CoV-2 PLpro in complex with the compounds. This structural information confirms that the inhibitors bind without causing significant conformational changes to the enzyme and provides a detailed roadmap for medicinal chemistry efforts aimed at improving binding affinity and pharmacokinetic properties.
Ribonucleotide Reductases (RNRs) Enzyme Binding
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair. This role makes RNR an important target for anticancer therapies. While many RNR inhibitors are nucleoside analogs, research has expanded to other chemical scaffolds. Preclinical investigations have confirmed that the piperidine scaffold can effectively target this enzyme. A crystal structure of human ribonucleotide reductase in complex with a piperidine inhibitor has been resolved and deposited in the Protein Data Bank (PDB ID: 4DFM). nih.gov This structural evidence is significant as it validates the piperidine core as a viable scaffold for RNR inhibition and provides a high-resolution blueprint for the structure-based design of new, potentially more potent and selective RNR inhibitors. nih.gov
Mechanisms of Action Elucidation in Preclinical Biological Systems
Preclinical studies on analogs of this compound have elucidated distinct mechanisms of action corresponding to their enzymatic targets.
Farnesyltransferase (FTase) Inhibition: For analogs targeting FTase, the mechanism involves competitive inhibition of the enzyme with respect to its protein substrate, Ras. nih.gov By occupying the active site, these piperidine-based compounds prevent the transfer of a farnesyl group to the Ras protein, thereby inhibiting a critical post-translational modification required for its signaling function in cell growth and proliferation. nih.govnih.gov
Cholesterol 24-Hydroxylase (CH24H) Inhibition: The mechanism for CH24H inhibition by piperidine-containing compounds like Soticlestat is the direct blockade of the enzyme's catalytic activity. mdpi.comnih.gov This inhibition reduces the conversion of cholesterol to 24S-hydroxycholesterol (24HC) specifically within the brain. mdpi.com The resulting decrease in 24HC levels has been shown to modulate glutamatergic signaling, which may account for its therapeutic potential in conditions of neuronal hyperexcitability.
SARS-CoV-2 PLpro Inhibition: The antiviral mechanism of action for piperidine-based PLpro inhibitors is the suppression of the enzyme's proteolytic activity. This has a dual effect: it disrupts the processing of the viral polyprotein, which is necessary for the formation of a functional replication complex, and it interferes with the enzyme's ability to cleave host proteins like ubiquitin and ISG15, thereby helping to preserve the host's innate immune response to the viral infection.
Investigation of Atypical Pharmacological Profiles in Preclinical Models
Analogs featuring fluorophenyl and piperidine moieties have been investigated in preclinical models for pharmacological profiles that deviate from classical mechanisms, often termed "atypical."
One area of investigation is as atypical dopamine transporter (DAT) inhibitors. nih.govacs.org A series of alicyclic amines containing a piperidine ring and a bis(4-fluorophenyl) group were found to have high affinity for DAT, with Ki values ranging from 3 to 382 nM. nih.govacs.org However, unlike typical DAT inhibitors such as cocaine, these compounds produced negligible locomotor activity in mice. nih.govacs.org This dissociation between high DAT occupancy and a lack of psychostimulant effects is a hallmark of an atypical profile, suggesting potential therapeutic utility without the abuse liability of conventional stimulants. Molecular modeling suggests these compounds may bind to an inward-facing conformation of the transporter, which could underlie their atypical effects. nih.govacs.org
Furthermore, related structures have been explored as potential atypical antipsychotics. A series of compounds containing a 4-fluorophenyl group linked to a piperazine (a close analog of piperidine) were evaluated in preclinical behavioral models. The lead compound from this series showed a profile consistent with antipsychotic activity, such as inhibiting conditioned avoidance responding, but did not induce catalepsy in rats, indicating a low propensity for extrapyramidal side effects. Mechanistically, this compound was largely inactive at dopamine D2 receptors, the primary target of typical antipsychotics, but showed potent affinity for sigma binding sites, suggesting an indirect modulation of dopaminergic activity. This profile, characterized by weak D2 antagonism but strong affinity for other receptors like D4 and 5-HT2A, is a defining feature of many atypical antipsychotics. nih.gov
Computational Chemistry and Molecular Modeling Applications in S 2 4 Fluorophenyl Piperidine Hydrochloride Research
Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is crucial for understanding how a potential drug molecule (ligand) might interact with its biological target, typically a protein or nucleic acid.
The process involves placing the ligand in the binding site of the target and calculating the binding energy for different conformations. The results can provide insights into the binding mode and affinity of the ligand. For instance, in studies of various piperidine-based compounds, docking simulations have been used to predict their interactions with targets like the sigma-1 receptor. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
While a 4-fluorophenyl-substituted piperidine (B6355638) derivative has been mentioned in broader screening studies, specific molecular docking data for (S)-2-(4-Fluorophenyl)piperidine hydrochloride, including predicted binding poses and affinities with specific biological targets, are not available in the reviewed literature.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By simulating the interactions between molecules, MD can provide a detailed view of the conformational changes and dynamics of a ligand-target complex.
These simulations can assess the stability of the binding mode predicted by molecular docking and provide insights into the flexibility of both the ligand and the target. MD simulations have been employed to study the interaction dynamics of various piperidine and piperazine (B1678402) compounds with their receptors, helping to understand the stability of the ligand-receptor complex and the role of specific amino acid residues in the binding site.
However, there are no specific molecular dynamics simulation studies reported for this compound to analyze its conformational stability or the dynamics of its interactions with any biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.
QSAR studies have been successfully applied to various classes of compounds, including 4-phenylpiperidines and 4-phenylpiperazines, to understand the structural requirements for their biological effects. These models can guide the design of new analogs with improved potency and selectivity.
A specific QSAR model for this compound and its analogs has not been developed, as this would require a dataset of structurally similar compounds with corresponding biological activity data, which is not currently available.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of molecules. These calculations can provide valuable information about a molecule's geometry, electronic properties (such as electrostatic potential and molecular orbitals), and reactivity.
DFT calculations are often used to determine the optimized geometry of a molecule and to understand its chemical reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO). Such studies have been conducted on various pyridine (B92270) and pyrazole (B372694) derivatives to elucidate their electronic characteristics.
For this compound, specific ab initio or DFT calculation data, which would detail its electronic properties and reactivity profile, are not present in the available scientific literature.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for new molecules that fit the model, a process known as virtual screening.
This approach has been instrumental in the discovery of novel ligands for various targets. For example, virtual screening of large compound libraries has identified piperidine alkaloids as potential inhibitors for certain biological targets.
However, a specific pharmacophore model based on the structure and activity of this compound has not been reported. Consequently, virtual screening campaigns based on such a model have not been performed.
Prediction of Preclinical Pharmacokinetic Parameters (e.g., ADME)
Computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate in the early stages of drug discovery. These predictions help to identify potential liabilities that could lead to poor pharmacokinetic behavior in vivo.
Various software and web-based tools are available to predict parameters such as solubility, permeability, plasma protein binding, and metabolic stability. These predictions are based on the chemical structure of the molecule.
While these predictive tools can be applied to this compound, specific, experimentally validated ADME data or dedicated computational ADME studies for this compound are not documented in the scientific literature.
Advanced Analytical Methodologies for Research on S 2 4 Fluorophenyl Piperidine Hydrochloride
High-Resolution Chromatographic Techniques for Compound Purity and Stereoisomer Separation (e.g., Chiral HPLC, GC-MS)
High-resolution chromatographic techniques are indispensable for assessing the purity of (S)-2-(4-Fluorophenyl)piperidine hydrochloride and for the critical separation of its stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for enantioselective analysis, ensuring the desired (S)-enantiomer is isolated from its (R)-counterpart.
Chiral HPLC: The separation of 2-arylpiperidine enantiomers is typically achieved using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose. These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. A kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been successfully monitored using chiral stationary-phase HPLC to confirm the enantiomeric ratio. acs.org
Method development for chiral HPLC involves screening various CSPs and optimizing the mobile phase composition. A common approach involves using a normal-phase eluent, such as a mixture of hexane (B92381) and a polar alcohol (e.g., isopropanol (B130326) or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution. Reversed-phase methods can also be developed, offering compatibility with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for direct enantiomer separation of non-volatile compounds like piperidine (B6355638) hydrochlorides without derivatization, GC-MS is a powerful tool for assessing the purity of the starting materials and intermediates used in the synthesis. For chiral analysis of more volatile amine derivatives, a chiral stationary phase can be employed within the GC column. However, for a compound like this compound, derivatization with a chiral reagent would typically be required to form diastereomers that can be separated on a standard achiral GC column.
Interactive Data Table: Representative Chiral HPLC Method Parameters for 2-Arylpiperidine Separation
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of (S) and (R) enantiomers |
Advanced Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure.
¹H NMR provides information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons of the 4-fluorophenyl group (typically in the range of 7.0-7.5 ppm), the proton at the chiral center (C2), and the methylene (B1212753) protons of the piperidine ring.
¹³C NMR reveals the number of different carbon environments. The spectrum would show distinct signals for the carbons of the fluorophenyl ring (with characteristic C-F coupling), the chiral C2 carbon, and the other carbons of the piperidine ring. A patent for a related compound, (+/−)-4-[(4-fluorophenoxy)(4-fluorophenyl)]methyl-piperidine, hydrochloride, reported a characteristic signal in the ¹³C NMR spectrum at 83.1 ppm corresponding to the CHOAr carbon. google.com
¹⁹F NMR is also highly informative, showing a single resonance for the fluorine atom, confirming its presence and purity.
Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between protons and carbons, providing definitive structural proof.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns for the piperidine ring and the fluorophenyl group, which can be used for structural confirmation and for developing quantitative methods.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (as the hydrochloride salt), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and a strong C-F stretching band.
Interactive Data Table: Expected Spectroscopic Data for 2-(4-Fluorophenyl)piperidine (B1364552)
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.0-7.4 (m, 4H, Ar-H), ~3.5-3.6 (m, 1H, CH-Ar), ~3.0-3.2 (m, 1H, piperidine-H), ~2.6-2.8 (m, 1H, piperidine-H), ~1.5-2.0 (m, 6H, piperidine-H) |
| ¹³C NMR (CDCl₃) | δ ~161-164 (d, ¹JCF, C-F), ~138-140 (d, C-Ar), ~128-130 (d, ³JCF, CH-Ar), ~115-117 (d, ²JCF, CH-Ar), ~55-60 (CH-Ar), ~45-50 (piperidine-C), ~25-35 (piperidine-C) |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular formula C₁₁H₁₅FN |
| FTIR (KBr, cm⁻¹) | ~2700-3000 (N-H⁺ stretch), ~2850-2950 (C-H stretch), ~1600 (C=C stretch), ~1220 (C-F stretch) |
Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure and Co-crystal Analysis
X-ray diffraction analysis of single crystals provides unequivocal proof of the three-dimensional structure of a molecule, including its absolute stereochemistry. For this compound, a successful crystallographic study would confirm the (S)-configuration at the C2 position. It would also reveal detailed information about the conformation of the piperidine ring (typically a chair conformation), the orientation of the 4-fluorophenyl group (axial or equatorial), and the intermolecular interactions, such as hydrogen bonding involving the piperidinium (B107235) proton and the chloride anion, in the crystal lattice. nih.govnih.gov While a crystal structure for the specific title compound is not publicly available, studies on similar chiral piperidine derivatives show that the six-membered heterocycle predominantly adopts a chair conformation. nih.gov
This solid-state structural information is critical for understanding the physicochemical properties of the drug substance, such as solubility and stability, and can guide formulation development. Co-crystal analysis, where the compound is crystallized with a benign co-former, could also be explored to modify these properties.
Method Development for Quantification in Complex Biological Matrices (Preclinical)
For preclinical studies, it is essential to develop and validate a robust bioanalytical method for the quantification of this compound in biological matrices such as rat plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov
The method development process involves several key steps:
Sample Preparation: Efficient extraction of the analyte from the plasma matrix is crucial. This is often achieved by protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: A reversed-phase HPLC or UPLC column (e.g., C18) is typically used to separate the analyte from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is commonly employed.
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more characteristic product ions generated by collision-induced dissociation. This provides high selectivity and reduces matrix interference.
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA). Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (freeze-thaw, short-term, and long-term storage).
Interactive Data Table: Representative LC-MS/MS Method Parameters for Quantification in Rat Plasma
| Parameter | Typical Value/Condition |
| Extraction Method | Protein precipitation with acetonitrile |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition | e.g., Precursor ion [M+H]⁺ → Product ion |
| Linearity Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra- & Inter-day Precision | < 15% RSD |
| Accuracy | 85-115% of nominal concentration |
Future Directions and Emerging Research Frontiers for S 2 4 Fluorophenyl Piperidine Hydrochloride
Design and Synthesis of Multi-Target-Directed Ligands for Complex Diseases
The traditional "one-target, one-drug" paradigm has shown limitations in treating complex and multifactorial diseases such as neurodegenerative disorders, cancer, and certain infections. jocpr.com These conditions involve multiple pathogenic processes, making it difficult for a single-target agent to provide significant therapeutic benefits. jocpr.com This has led to the rise of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. jocpr.comnih.gov The piperidine (B6355638) scaffold, a key structural feature of (S)-2-(4-Fluorophenyl)piperidine hydrochloride, is a valuable framework for the rational design of MTDLs. nih.govresearchgate.net
The development of MTDLs offers a more holistic therapeutic approach, potentially leading to enhanced efficacy, synergistic effects, and a reduced likelihood of drug resistance compared to single-target therapies or combination therapies (polypharmacy). jocpr.com Researchers are actively exploring the synthesis of MTDLs based on piperidine alkaloids for conditions like Alzheimer's disease. nih.govresearchgate.net For instance, naturally inspired MTDLs have been synthesized from piperine (B192125) to concurrently inhibit cholinesterases (ChEs), beta-secretase 1 (BACE1), and amyloid-beta (Aβ) aggregation, all key pathological hallmarks of Alzheimer's. nih.govresearchgate.net
One of the primary challenges in designing MTDLs is achieving a balanced affinity for the different targets while maintaining drug-like properties, including the ability to cross the blood-brain barrier for central nervous system (CNS) diseases. jocpr.com Computational methods, such as molecular modeling and virtual screening, are instrumental in predicting how a ligand will interact with multiple targets, thereby guiding the design process. jocpr.com
Table 1: Examples of Piperidine-Based Multi-Target-Directed Ligands and Their Targets
| Compound/Series | Therapeutic Area | Targeted Biological Pathways/Molecules | Reference |
|---|---|---|---|
| Piperine-derived ligands (e.g., PD07) | Alzheimer's Disease | Cholinesterases (AChE, BuChE), BACE1, Aβ Aggregation | nih.gov |
| CNSL-derived MTDLs | Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Neuroinflammation | acs.org |
| Quinoline-piperidine conjugates | Malaria | Heme detoxification pathway in Plasmodium falciparum | nih.govnih.gov |
| Piperidine-embedded agents | Cancer | M3 muscarinic acetylcholine (B1216132) receptor (M3R) | encyclopedia.pub |
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. orscience.rujsr.org These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. astrazeneca.com For a compound like this compound, AI and ML can be applied at various stages, from initial hit discovery to lead optimization.
Machine learning models, particularly deep learning techniques like graph neural networks, can predict the physicochemical properties, bioactivity, and potential toxicity of novel piperidine derivatives. astrazeneca.commdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving valuable time and resources. mdpi.com For example, ML algorithms can be trained on large databases of known compounds and their biological activities to develop predictive models for specific targets. nih.govgithub.complos.org
A significant development in this area is the creation of models specifically designed to predict the effects of fluorination on a molecule's bioactivity. nih.gov Fluorine atoms, such as the one in this compound, are often incorporated into drug candidates to improve properties like metabolic stability, lipophilicity, and binding affinity. rsc.orgtandfonline.com A multimodal deep learning model, F-CPI, has been developed to accurately predict the changes in bioactivity resulting from fluorine substitution. nih.gov Such tools are invaluable for optimizing the structure of fluorinated piperidine derivatives to enhance their therapeutic potential. nih.gov
Table 2: Applications of AI/ML in the Drug Discovery Pipeline for Piperidine Derivatives
| Stage of Drug Discovery | Application of AI/ML | Potential Impact |
|---|---|---|
| Target Identification & Validation | Analyzing genomic and proteomic data to identify novel disease targets. | Discovery of new therapeutic opportunities for piperidine scaffolds. |
| Hit Identification | Virtual screening of large compound libraries to identify potential binders. | Rapid identification of novel hit compounds. |
| Lead Optimization | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and bioactivity of analogs. | Design of molecules with improved drug-like properties and efficacy. |
| Predicting Structure-Activity Relationships (SAR) | Developing quantitative structure-activity relationship (QSAR) models. | Guiding the chemical synthesis of more potent and selective compounds. repcomseet.orgnih.gov |
| De Novo Drug Design | Generating novel molecular structures with desired properties. | Exploration of new chemical space for innovative piperidine-based drugs. |
Exploration of Novel Biological Targets and Therapeutic Applications for Piperidine Scaffolds
The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets with high affinity. mdpi.com Derivatives of piperidine are found in numerous approved drugs and natural products, exhibiting a wide range of pharmacological activities. encyclopedia.pubresearchgate.netijnrd.orgnih.govnih.gov While the therapeutic potential of piperidines is well-established in areas like CNS disorders and pain management, ongoing research continues to uncover new biological targets and applications for this versatile heterocycle. ijnrd.org
Researchers are actively investigating piperidine derivatives for a diverse array of diseases. These include:
Oncology: Piperidine-containing compounds are being developed as inhibitors of receptor tyrosine kinases like ALK and ROS1 for non-small cell lung cancer and as ligands for the M3 muscarinic acetylcholine receptor in cancer cell lines. encyclopedia.pub
Infectious Diseases: Functionalized quinoline-piperidine conjugates have shown potent antiplasmodial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, the parasite that causes malaria. nih.govnih.gov
Metabolic Diseases: Certain piperidine derivatives have been identified as potent inhibitors of pancreatic lipase, suggesting their potential as anti-obesity agents. mdpi.com Additionally, voglibose, a piperidine derivative, is used as an oral anti-diabetic drug. ijnrd.org
Bone Diseases: A novel series of piperidine-3-carboxamide derivatives has been synthesized and evaluated as inhibitors of cathepsin K, a key enzyme in bone resorption, showing potential for the treatment of osteoporosis. mdpi.comresearchgate.net
The exploration of new targets is often facilitated by high-throughput screening campaigns and computational studies, such as molecular docking, which can predict the binding of piperidine-based ligands to various proteins. nih.govrsc.org For example, a screening of an in-house collection of piperidine/piperazine-based compounds led to the discovery of a potent agonist for the sigma-1 receptor (S1R), a target implicated in neurodegenerative and neuropsychiatric disorders. nih.gov The structural flexibility of the piperidine scaffold allows for its modification to achieve high specificity and affinity for these newly identified targets. mdpi.com
Development of Innovative Synthetic Strategies for Structurally Complex Fluorinated Piperidine Derivatives
The introduction of fluorine atoms into organic molecules, particularly into heterocyclic frameworks like piperidine, can significantly enhance their pharmacological properties. rsc.orgtandfonline.comrsc.org However, the synthesis of fluorinated heterocycles presents unique challenges. rsc.orgresearchgate.net Consequently, there is a continuous drive to develop novel and efficient synthetic methods to access structurally complex fluorinated piperidine derivatives.
Traditional fluorination methods often have limitations, but recent advances are providing more robust and versatile routes. nih.gov One promising approach is the metal-catalyzed hydrogenation of readily available fluorinated pyridines. nih.govnih.govacs.org A palladium-catalyzed hydrogenation protocol has been developed that enables the transformation of fluoropyridines into the corresponding fluorinated piperidines in a robust manner, tolerating the presence of air and moisture. nih.govacs.org This method has been successfully applied to synthesize a range of (multi)fluorinated piperidines with good yields and high diastereoselectivities. nih.govacs.org
Another innovative strategy involves a dearomatization–hydrogenation process. For instance, a rhodium(I) complex has been used to achieve highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridines. nih.govresearchgate.net These advanced synthetic methodologies are crucial for building libraries of novel fluorinated piperidine compounds for biological screening. They also enable the synthesis of enantioenriched fluorinated piperidines, which is critical as the stereochemistry of a drug molecule can profoundly impact its biological activity. acs.orgrsc.org The development of these strategies overcomes previous synthetic hurdles, opening the door to the exploration of previously inaccessible chemical space and the discovery of new therapeutic agents. bioengineer.org
Table 3: Comparison of Synthetic Strategies for Fluorinated Piperidines
| Synthetic Strategy | Key Features | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Hydrogenation | Uses a heterogeneous palladium catalyst on fluoropyridine precursors. | Robust, tolerant of air and moisture, applicable to a wide range of substrates. | Potential for hydrodefluorination as a side reaction. | nih.govacs.org |
| Rhodium-Catalyzed Dearomatization/Hydrogenation | Employs a rhodium(I) complex and a borane (B79455) reagent. | High diastereoselectivity, produces all-cis-(multi)fluorinated products. | Sensitivity to moisture, limited substrate scope compared to palladium catalysis. | nih.govresearchgate.net |
| Cycloaddition Reactions | Utilizes reactions like [3+2]-cycloadditions with fluorinated components. | Stereochemically controlled synthesis of diverse ring sizes. | Requires specifically designed fluorinated starting materials. | nih.gov |
| Chiral Lactam-Based Synthesis | Employs chiral auxiliaries like (R)-phenylglycinol to induce stereoselectivity. | Enantiodivergent synthesis, allowing access to both (R) and (S) enantiomers. | Multi-step process, may require removal of the chiral auxiliary. | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
